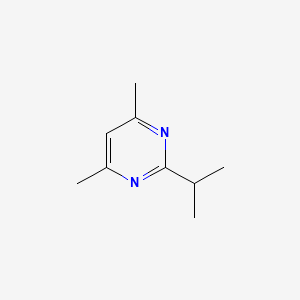

2-Isopropyl-4,6-dimethylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4,6-dimethyl-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C9H14N2/c1-6(2)9-10-7(3)5-8(4)11-9/h5-6H,1-4H3 |

InChI Key |

HXLJJCHYMQMYTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Reactivity of 2 Isopropyl 4,6 Dimethylpyrimidine

Strategies for the De Novo Synthesis of the 2-Isopropyl-4,6-dimethylpyrimidine Core

The construction of the this compound core relies on classical and modern synthetic strategies that enable the efficient formation of the pyrimidine (B1678525) ring with the desired substitution pattern.

Condensation Reactions and Cyclization Pathways for Pyrimidine Ring Formation

The Pinner synthesis and its variations represent a cornerstone for pyrimidine ring formation. mdpi.com This method typically involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com In the context of this compound, the key precursors are acetylacetone (B45752) (pentane-2,4-dione) and isobutyramidine.

The reaction proceeds through the condensation of the isobutyramidine with the two carbonyl groups of acetylacetone, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. The use of different catalysts and reaction conditions can influence the efficiency of this process. For instance, methods employing catalysts like sulfuric acid or utilizing microwave irradiation have been developed to improve yields and shorten reaction times. nih.govgoogle.com A general representation of this synthesis is depicted below:

Reaction Scheme: Isobutyramidine + Acetylacetone → this compound

Multicomponent reactions (MCRs) also offer an efficient pathway to polysubstituted pyrimidines. mdpi.com These reactions, by combining three or more starting materials in a single step, provide rapid access to complex molecular architectures. mdpi.com For example, iridium-catalyzed [3+1+1+1] cycloadditions of amidines with alcohols can generate highly substituted pyrimidines. mdpi.com

Stereoselective and Regioselective Synthesis of Alkyl Substituents on the Pyrimidine Scaffold

Achieving stereoselectivity and regioselectivity is crucial when synthesizing more complex pyrimidine derivatives. While the synthesis of this compound itself does not involve chiral centers, the principles of stereoselective synthesis become relevant when introducing chiral substituents or when the pyrimidine core is part of a larger, stereochemically complex molecule.

Regioselectivity, however, is a key consideration in the primary synthesis. The reaction between isobutyramidine and acetylacetone is inherently regioselective, leading specifically to the 2,4,6-substitution pattern. The symmetry of acetylacetone and the nature of the amidine direct the cyclization to form the desired isomer. The use of organolithium reagents has been shown to be effective in the regioselective synthesis of certain pyrimidine derivatives, often favoring substitution at the C-4 position. researchgate.net

Functionalization and Derivatization Approaches for this compound

Once the this compound core is synthesized, its peripheral substituents can be chemically modified to generate a library of derivatives with diverse properties.

Chemical Transformations at the 2-Isopropyl Moiety

The isopropyl group at the 2-position of the pyrimidine ring is generally stable. However, under specific conditions, transformations can be envisioned. For instance, oxidation of the isopropyl group could potentially lead to the corresponding alcohol or ketone, although this would require harsh conditions that might also affect the pyrimidine ring. The steric hindrance provided by the isopropyl group can influence the reactivity of the adjacent nitrogen atoms in the pyrimidine ring. mdpi.com

Modifications at the 4- and 6-Methyl Positions

The methyl groups at the 4- and 6-positions are more amenable to functionalization. These methyl groups possess acidic protons and can undergo a variety of reactions, including:

Condensation Reactions: The methyl groups can react with aldehydes and other electrophiles in the presence of a base. For example, aldol-type condensations with aromatic aldehydes can introduce styryl groups at these positions. mdpi.com

Halogenation: Radical halogenation could potentially introduce haloalkyl groups, which can serve as versatile handles for further nucleophilic substitution reactions.

Oxidation: Controlled oxidation of the methyl groups could yield the corresponding carboxylic acids or aldehydes, significantly expanding the synthetic utility of the scaffold.

Synthesis of Sulfur-Containing Derivatives of this compound

The introduction of sulfur-containing functional groups into the pyrimidine ring is a common strategy in medicinal chemistry to modulate the compound's biological activity. nih.gov For this compound, several approaches can be employed:

Thionation: The corresponding pyrimidinone, 2-isopropyl-6-methyl-4(3H)-pyrimidinone, can be treated with reagents like Lawesson's reagent or phosphorus pentasulfide to convert the carbonyl group into a thiocarbonyl group, yielding the corresponding pyrimidine-4-thione. researchgate.netnih.gov

Synthesis from Thiol Precursors: A common route to sulfur-containing pyrimidines involves starting with a pyrimidine-thiol derivative. For instance, based on the synthesis of related compounds, 4,6-dimethylpyrimidine-2-thiol (B7761162) can be S-alkylated to introduce various substituents at the sulfur atom. researchgate.netresearchgate.neteurekaselect.com While not directly involving this compound, the methodology is transferable. The synthesis of S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol has been reported, showcasing the versatility of this approach for creating diverse sulfur-containing pyrimidines. researchgate.netresearchgate.neteurekaselect.com

Synthesis of Oxygen-Linked Aryloxy Derivatives Incorporating the 4,6-Dimethylpyrimidine (B31164) Moiety

The creation of oxygen-linked aryloxy derivatives from a 4,6-dimethylpyrimidine core is a significant area of synthetic chemistry, often targeting the development of new herbicides. The principal synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of a halogenated pyrimidine, such as 2-chloro-4,6-dimethylpyrimidine (B132427), with a substituted phenol (B47542) in the presence of a base.

The mechanism begins with the deprotonation of the phenol by a base, like potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, displacing the chloride and forming the desired aryloxy ether linkage. libretexts.org The reaction is often carried out in a solvent such as acetone (B3395972) or dioxane. nih.gov Strongly electron-withdrawing groups, such as nitro groups, on the pyrimidine ring can significantly accelerate the rate of this substitution reaction. libretexts.org

Researchers have synthesized a variety of these derivatives by altering the substituents on the phenol to explore their structure-activity relationships.

Table 1: Examples of Synthesized 2-(Aryloxy)-4,6-dimethylpyrimidine Derivatives

| Starting Pyrimidine | Phenol Derivative | Base/Solvent | Resulting Aryloxy Derivative |

|---|---|---|---|

| 2-Chloro-4,6-dimethylpyrimidine | 4-Chlorophenol | K₂CO₃ / Acetone | 2-(4-Chlorophenoxy)-4,6-dimethylpyrimidine |

| 2-Chloro-4,6-dimethylpyrimidine | 2,4-Dichlorophenol | K₂CO₃ / Acetone | 2-(2,4-Dichlorophenoxy)-4,6-dimethylpyrimidine |

| 2-Chloro-4,6-dimethylpyrimidine | 4-Nitrophenol | K₂CO₃ / Acetone | 4,6-Dimethyl-2-(4-nitrophenoxy)pyrimidine |

Exploration of Amino-Substituted 4,6-Dimethylpyrimidine Derivatives as Synthetic Intermediates

Amino-substituted 4,6-dimethylpyrimidines, particularly 2-amino-4,6-dimethylpyrimidine (B23340), are highly valuable and versatile intermediates in organic synthesis. Their utility stems from the reactivity of the amino group, which allows for the construction of more complex molecules, including many with significant biological activity.

The synthesis of the key intermediate, 2-amino-4,6-dimethylpyrimidine, is typically achieved through the condensation of guanidine (B92328) with acetylacetone. chemicalbook.comgoogle.com This reaction can be performed in an aqueous alkaline medium, which is an improvement over older methods that required anhydrous solvents. google.com

Once formed, the amino group can undergo a variety of transformations:

Sulfonamide Formation: The amino group of 2-amino-4,6-dimethylpyrimidine can be reacted with a benzenesulfonyl chloride derivative to yield sulfonamides. A prominent example is the formation of sulfadimidine (also known as sulfamethazine), a well-known antibacterial agent. wikipedia.org

Urea (B33335) and Thiourea (B124793) Derivatives: Reaction of the amino group with isocyanates or isothiocyanates provides access to a wide range of urea and thiourea derivatives, which are classes of compounds frequently explored for medicinal applications.

Schiff Base Formation: The amino group can condense with various aldehydes and ketones to form Schiff bases (imines). For instance, condensation with benzaldehyde (B42025) derivatives can yield styryl-pyrimidines, often catalyzed by acids or bases. stackexchange.com

Nucleophilic Substitution: The amino group itself can act as a nucleophile. For example, 2-amino-4,6-dimethylpyrimidine can react with other halogenated heterocycles to create more complex linked structures. Microwave-assisted synthesis has been shown to be an efficient method for reacting 2-chloro-4,6-dimethylpyrimidine with various anilines. rsc.org

Table 2: Synthetic Applications of Amino-Substituted 4,6-Dimethylpyrimidines

| Starting Material | Reagent(s) | Product Type / Example |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | 4-Acetylaminobenzenesulfonyl chloride | Sulfonamide (Sulfadimidine) wikipedia.org |

| 2-Amino-4,6-dimethylpyrimidine | Phenyl isocyanate | Urea Derivative |

| 2-Amino-4,6-dimethylpyrimidine | Benzaldehyde / ZnCl₂ | Schiff Base (Styryl-pyrimidine) stackexchange.com |

Mechanistic Investigations of Synthetic Routes Towards this compound and its Analogs

The most fundamental and widely used method for synthesizing the pyrimidine core is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netwikipedia.org The synthesis of this compound follows this classic pathway, utilizing isobutyramidine and acetylacetone (2,4-pentanedione) as the precursors.

The reaction mechanism can be described as a series of acid or base-catalyzed steps:

Enolate/Enol Formation: In the presence of a base, the 1,3-dicarbonyl compound (acetylacetone) is deprotonated at the central carbon to form a nucleophilic enolate. Under acidic conditions, the dicarbonyl compound tautomerizes to its enol form, which is also nucleophilic.

Nucleophilic Attack: One of the nitrogen atoms of the amidine (isobutyramidine) acts as a nucleophile, attacking one of the carbonyl carbons of the acetylacetone. This forms an initial acyclic addition intermediate.

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This key step forms the six-membered heterocyclic ring.

Dehydration: The resulting cyclic intermediate, a dihydroxytetrahydropyrimidine, is unstable and readily eliminates two molecules of water to form the stable, aromatic pyrimidine ring. cdnsciencepub.com

This general mechanism is robust and allows for the synthesis of a vast array of substituted pyrimidines by simply varying the amidine and the 1,3-dicarbonyl starting materials. slideshare.netslideshare.net For example, using urea instead of an amidine leads to pyrimidinones (B12756618) (hydroxypyrimidines), while using thiourea yields thiopyrimidines. wikipedia.orgresearchgate.net Mechanistic studies using techniques like C-13 NMR have helped to elucidate the reaction pathways and identify intermediates, such as the ring-closed dihydroxytetrahydropyrimidines. cdnsciencepub.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-4,6-dimethylpyrimidine |

| Potassium carbonate |

| Acetone |

| Dioxane |

| 2-(4-Chlorophenoxy)-4,6-dimethylpyrimidine |

| 2-(2,4-Dichlorophenoxy)-4,6-dimethylpyrimidine |

| 4,6-Dimethyl-2-(4-nitrophenoxy)pyrimidine |

| 4,6-Dimethyl-2-(phenylthio)pyrimidine |

| Thiophenol |

| Sodium hydride |

| Tetrahydrofuran (THF) |

| 2-Amino-4,6-dimethylpyrimidine |

| Guanidine |

| Guanidine hydrochloride |

| Acetylacetone (2,4-pentanedione) |

| Sodium carbonate |

| Sulfadimidine (Sulfamethazine) |

| 4-Acetylaminobenzenesulfonyl chloride |

| Phenyl isocyanate |

| Benzaldehyde |

| Zinc chloride |

| Aniline |

| Isobutyramidine |

| Urea |

| Thiourea |

| Pyrimidinone |

| Thiopyrimidine |

Comprehensive Spectroscopic Characterization and Elucidation of the Molecular Structure of 2 Isopropyl 4,6 Dimethylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be essential to identify the distinct proton environments within the molecule. It would be expected to show a singlet for the C5 proton on the pyrimidine (B1678525) ring, a septet for the methine proton of the isopropyl group, a doublet for the six equivalent methyl protons of the isopropyl group, and a singlet for the six equivalent protons of the two methyl groups at positions 4 and 6. The precise chemical shifts (δ) and coupling constants (J) are necessary for unambiguous assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms. For 2-Isopropyl-4,6-dimethylpyrimidine, one would anticipate distinct signals for the pyrimidine ring carbons (C2, C4, C5, C6), the isopropyl group carbons (methine and methyl), and the methyl carbons at positions 4 and 6.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are critical for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations, for instance, from the isopropyl methine proton to the C2 carbon of the pyrimidine ring, and from the methyl protons to the C4 and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, confirming the spatial proximity of the isopropyl group to the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry provides crucial information about the molecular weight and the stability of the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₉H₁₄N₂), which is vital for confirming the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. This would confirm the molecular weight of the compound. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns, such as the loss of neutral fragments like propene from the isopropyl group, which helps to confirm the structure.

Without access to this specific experimental data, any attempt to populate the requested analytical sections would be purely speculative and would not meet the standards of scientific accuracy. Further empirical research is required to isolate or synthesize this compound and subject it to rigorous spectroscopic analysis to provide the detailed findings necessary to complete this comprehensive characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the pyrimidine ring, the isopropyl group, and the methyl groups.

The primary vibrational modes anticipated for this compound are detailed below:

Aromatic C-H Stretching: The C-H stretching vibrations of the pyrimidine ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The isopropyl and methyl C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ range. Asymmetric and symmetric stretching modes of the CH₃ and the CH of the isopropyl group will contribute to this region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are characteristic and typically appear in the 1600-1400 cm⁻¹ region. These bands are often strong and provide a fingerprint for the pyrimidine core.

CH₃ and Isopropyl Bending: The bending vibrations of the methyl and isopropyl groups will be present in the 1470-1360 cm⁻¹ region. This includes the characteristic doublet for the isopropyl group due to geminal methyl groups.

Ring Vibrations: The in-plane and out-of-plane deformation vibrations of the pyrimidine ring will give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).

C-N Stretching: The stretching vibrations of the C-N bonds within the ring and the bond connecting the isopropyl group to the ring will also be found in the fingerprint region.

A summary of the expected IR absorption bands and their assignments is presented in the interactive table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Pyrimidine Ring |

| Aliphatic C-H Stretch | 3000-2850 | Isopropyl & Methyl |

| C=N and C=C Stretch | 1600-1400 | Pyrimidine Ring |

| CH₃ and Isopropyl Bend | 1470-1360 | Isopropyl & Methyl |

| Ring Vibrations | <1400 | Pyrimidine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the presence of the pyrimidine ring with its π-system and nitrogen lone pairs dictates its UV-Vis absorption characteristics. The expected electronic transitions are the π → π* and n → π* transitions. nih.govresearchgate.net

The π → π* transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are generally of lower intensity. nih.govresearchgate.net

Solvatochromic Behavior:

A notable characteristic of many pyrimidine derivatives is their solvatochromic behavior, where the position of the absorption maximum (λmax) shifts with changes in solvent polarity. This phenomenon is attributed to differential stabilization of the ground and excited states by the solvent.

While specific experimental UV-Vis data for this compound in various solvents is not available in the reviewed literature, the general behavior of alkyl-substituted pyrimidines suggests that this compound would exhibit solvatochromism. It is anticipated that the n → π* transition would show a hypsochromic (blue) shift with increasing solvent polarity, as the polar solvent molecules would stabilize the non-bonding electrons in the ground state. Conversely, the π → π* transition is expected to show a bathochromic (red) shift with increasing solvent polarity due to the stabilization of the more polar excited state.

The table below summarizes the expected electronic transitions for this compound.

| Electronic Transition | Expected Wavelength Range (nm) | Characteristics |

| π → π | 200-300 | High intensity, bathochromic shift with increasing solvent polarity |

| n → π | 250-350 | Low intensity, hypsochromic shift with increasing solvent polarity |

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Structure

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound was not found, a study on the closely related compound, 2-Isopropyl-6-methylpyrimidin-4(3H)-one , offers valuable insights into the likely solid-state conformation. nih.gov This compound is a tautomer of 2-isopropyl-4-hydroxy-6-methylpyrimidine.

The crystallographic analysis of 2-Isopropyl-6-methylpyrimidin-4(3H)-one revealed a monoclinic crystal system. nih.gov The pyrimidin-4(3H)-one ring is essentially planar. nih.gov In the crystal structure, molecules are linked into centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. nih.gov

For the purpose of understanding the conformation of the 2-isopropyl group, this structure is highly relevant. The isopropyl group is attached to the pyrimidine ring, and its orientation relative to the ring is a key conformational feature. The analysis of this related structure suggests that the isopropyl group will adopt a staggered conformation to minimize steric hindrance with the adjacent substituents on the pyrimidine ring.

It is important to note that the presence of the keto group and the N-H bond in the analyzed structure, which are absent in this compound, will lead to differences in crystal packing and intermolecular interactions. However, the fundamental conformation of the isopropyl group attached to the pyrimidine ring is expected to be comparable.

Computational Chemistry and Theoretical Modeling of 2 Isopropyl 4,6 Dimethylpyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, enabling the accurate prediction of molecular properties. These methods are used to determine the electronic structure, optimized geometry, and spectroscopic signatures of a molecule.

While specific DFT studies on 2-Isopropyl-4,6-dimethylpyrimidine are scarce, research on analogous pyrimidine (B1678525) derivatives demonstrates the utility of this approach. For instance, a study on 2-amino-4,6-dimethyl pyrimidine (ADMP) utilized DFT with the B3LYP method and 6-31+G and 6-311++G basis sets to investigate its structure and vibrational spectra. nih.govnih.gov The calculated geometrical parameters showed good agreement with experimental data, and the predicted infrared and Raman spectra corresponded well with the observed spectra. nih.govnih.gov This highlights the power of DFT to elucidate molecular structure and properties.

Furthermore, crystallographic studies of 2-isopropyl-6-methylpyrimidin-4(3H)-one, a tautomer of the hydrolysis product of diazinon (B1670403), provide experimental bond lengths and angles. nih.govresearchgate.net Such experimental data is crucial for benchmarking and validating the results of theoretical calculations, ensuring their accuracy. A hypothetical DFT study on this compound would similarly yield valuable data on its molecular geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity.

Table 1: Illustrative Data from a DFT Study on an Analogous Compound (2-amino-4,6-dimethyl pyrimidine)

| Property | Calculated Value |

|---|---|

| Optimized Geometry | Good agreement with experimental data |

| Vibrational Frequencies | Correlated well with experimental IR and Raman spectra |

| Thermodynamic Properties | Entropies and their temperature correlations were determined |

Data derived from a study on a similar compound to illustrate the outputs of DFT calculations. nih.govnih.gov

Molecular Docking Studies of this compound and its Analogs with Non-Human Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery and to understand the interaction of molecules with biological targets.

Given that this compound is a breakdown product of the insecticide diazinon, a key non-human biological target for docking studies would be acetylcholinesterase (AChE) in insects. ut.ac.ir Diazinon itself acts as an AChE inhibitor, disrupting the nervous system of pests. ut.ac.ir Molecular docking could be employed to investigate whether this compound or its hydroxylated form, 2-isopropyl-6-methyl-4-pyrimidinol, can bind to the active site of insect AChE. Such studies would elucidate the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy (non-human contexts)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. medium.com These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined activity. medium.com

In a non-human context, QSAR models could be developed to predict the insecticidal or herbicidal efficacy of a series of pyrimidine derivatives, including this compound. By compiling a dataset of related compounds with known biological activities against a specific pest or weed, a QSAR model could be trained. The model would use various molecular descriptors (topological, electronic, steric) to predict the activity of new or untested compounds. This approach can significantly accelerate the discovery of new agrochemicals by prioritizing the synthesis and testing of the most promising candidates. Although no specific QSAR models for this compound are published, the methodology is well-established for pesticide research.

Molecular Dynamics Simulations to Investigate Ligand-Macromolecule Interactions and Conformational Landscapes (non-human contexts)

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. researchgate.net They can be used to study the conformational changes of a ligand and its target protein upon binding, the stability of the complex, and the role of solvent molecules. researchgate.net

In the context of this compound, MD simulations would be a powerful tool to explore its interaction with a non-human target like insect acetylcholinesterase. nih.govscielo.br Following a molecular docking study, an MD simulation could be initiated from the docked pose. The simulation would reveal the dynamic stability of the ligand in the binding site and could identify key residues that are crucial for maintaining the interaction. For instance, MD simulations have been used to study the interaction of diazinon with cyclodextrins for environmental remediation purposes, showcasing the ability of this technique to model the behavior of diazinon and related compounds in a simulated environment. researchgate.net

Prediction of Key Molecular Descriptors and Physicochemical Properties Relevant to Bioactivity and Environmental Behavior

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. These descriptors, along with other physicochemical properties, are essential for predicting a compound's bioactivity and its fate in the environment. While experimental data for this compound is limited, these properties can be reliably predicted using computational tools.

Table 2: Predicted Molecular Descriptors and Physicochemical Properties of this compound

| Property/Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C10H14N2 | Basic structural information |

| Molecular Weight | 162.23 g/mol | Influences diffusion and transport |

| XLogP3 | 2.5 | Predicts hydrophobicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Relates to transport properties and bioavailability |

| Hydrogen Bond Donors | 0 | Affects solubility and binding |

| Hydrogen Bond Acceptors | 2 | Affects solubility and binding |

| Rotatable Bonds | 1 | Indicates molecular flexibility |

These values are computationally predicted and provide a basis for assessing the likely behavior of the compound.

These predicted properties suggest that this compound is a moderately hydrophobic molecule with limited hydrogen bonding capability. Its single rotatable bond indicates a relatively rigid structure. These characteristics are crucial for understanding its potential to bioaccumulate, its mobility in soil and water, and its ability to interact with biological macromolecules.

Investigation of Biological Activities and Underlying Mechanisms for 2 Isopropyl 4,6 Dimethylpyrimidine and Its Derivatives Excluding Human Clinical Data

Antimicrobial Efficacy Against Microorganisms

The pyrimidine (B1678525) scaffold is a core structure in numerous compounds exhibiting a wide range of antimicrobial properties. Derivatives have been synthesized and evaluated for their potency against various microorganisms, including bacteria, fungi, and viruses.

Antibacterial Spectrum and Potency

Pyrimidine derivatives have demonstrated notable efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria. The structural versatility of the pyrimidine ring allows for modifications that can enhance antibacterial activity.

Numerous studies have reported the synthesis of novel pyrimidine derivatives with significant antibacterial properties. For instance, various synthesized pyrimidine derivatives have shown better inhibitory action against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria when compared to standard drugs like amoxicillin (B794) and ampicillin (B1664943) researchgate.net. The inclusion of different functional groups and fused heterocyclic rings to the pyrimidine core has been a key strategy in developing compounds with potent antibacterial effects nih.govnih.govias.ac.in.

One area of investigation involves the creation of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives. Certain compounds in this series have exhibited significant antimicrobial activity, with some showing more potent effects against both Gram-positive and Gram-negative pathogens than the reference drug ciprofloxacin (B1669076) acs.org. The mechanism for some of these derivatives is believed to involve the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR) acs.org.

The following table summarizes the antibacterial activity of selected pyrimidine derivatives from various studies.

| Derivative Class | Test Organisms | Observed Activity | Reference |

| 1,2,4-Triazolo[1,5-a]pyrimidines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Significant antibacterial activity, some exceeding ciprofloxacin. | acs.org |

| Thiazole-substituted pyrimidines | P. aeruginosa, S. aureus, E. coli | Higher inhibition compared to thiadiazole derivatives. | ias.ac.in |

| Pyrimido[4,5-d]pyrimidines | S. aureus, B. subtilis, E. coli | Strong antimicrobial effects against tested microorganisms. | nih.gov |

| 6-amino-2-thioxo-1H-pyrimidine-4-one derivatives | Various bacteria | Active as antibacterial agents. | nih.gov |

Antifungal Spectrum and Potency Against Plant Pathogens and Fungi

In addition to antibacterial effects, pyrimidine derivatives have been investigated for their antifungal properties, particularly against fungi that are pathogenic to plants. These compounds represent a potential alternative to conventional fungicides for crop protection.

Studies have shown that certain synthesized pyrimidine compounds exhibit strong antifungal effects against fungi such as Candida albicans and the plant pathogen Aspergillus flavus nih.gov. The antifungal activity is often dependent on the specific substitutions on the pyrimidine ring. For example, the cyclization at certain positions of the pyrimidine core can influence the antifungal efficacy, sometimes decreasing the activity compared to the parent compound nih.gov.

The development of pyrimidine derivatives as antifungal agents is an active area of research, with a focus on identifying structures that can effectively inhibit the growth of a wide range of fungal species, including those that cause significant economic losses in agriculture by affecting crops and harvested fruits nih.govresearchgate.net.

The table below presents findings on the antifungal activity of specific pyrimidine derivatives.

| Derivative Class | Test Fungi | Observed Activity | Reference |

| Pyrimido[4,5-d]pyrimidines | Candida albicans, Aspergillus flavus | Strong antifungal effects observed. | nih.gov |

| Pyrido[2,3-d:6,5 d`] dipyrimidines | Various fungi | Activity was decreased compared to the parent compound. | |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Various fungi | Significant activity compared to fluconazole. |

Antiviral Properties in Non-Human Systems

The investigation of pyrimidine derivatives has extended to their potential antiviral activities in non-human biological systems. Research has identified specific structural features that confer the ability to inhibit viral replication.

A notable example is the study of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines. Certain isomers of these compounds, specifically the O(6)-isomers, have been shown to inhibit the replication of herpes viruses (herpes simplex type 1 and 2, varicella-zoster virus, cytomegalovirus) and retroviruses, including Moloney sarcoma virus (MSV), in vitro . The antiviral activity was found to be more pronounced against retroviruses . The substitution at position 6 of the pyrimidine ring was critical for this activity; replacement of the oxygen with a sulfur atom resulted in lower antiviral efficacy . This highlights the importance of specific structural configurations for potent antiviral action within this class of compounds.

Herbicidal Activity and Selectivity in Plant Systems

Pyrimidine derivatives are a significant class of compounds in agrochemistry, with many exhibiting potent herbicidal activity. Research has focused on their effects on various weed species and the underlying mechanisms of action, which often involve the inhibition of essential plant enzymes.

Evaluation of Pre-Emergence and Post-Emergence Herbicidal Effects

Herbicides are often categorized based on their application timing relative to the emergence of weeds and crops. Pre-emergence herbicides are applied to the soil before weeds germinate, while post-emergence herbicides are applied to the foliage of emerged weeds . Pyrimidine derivatives have been developed for both types of applications.

Pre-emergence Activity: Pre-emergence herbicides act via the soil and are taken up by seeds, roots, or young shoots of germinating weeds . Their effectiveness relies on factors like soil type, moisture, and their persistence in the soil, which should be long enough to control weed flushes but not so long as to affect subsequent crops . Certain pyrimidine-based herbicides have been designed for soil application to control weeds in wide-row crops like maize and soybean .

Post-emergence Activity: Post-emergence herbicides are critical for controlling weeds that escape pre-emergence treatments or emerge in later flushes . These herbicides must penetrate the waxy cuticle of the plant leaves to reach their target sites . Studies on various post-emergence herbicides, including those with a pyrimidine structure, have demonstrated effective control of both grass and broadleaf weeds in crops such as blackgram and sunflower [12, 22]. For instance, new 2-(4′,6′-di-substituted pyrimidine-2′-yl)oxy- or thiobenzoic acid derivatives have been developed as herbicides to inhibit the growth of annual and perennial weeds .

Mechanistic Studies of Herbicidal Action (e.g., enzyme inhibition in plants, modulation of plant hormones)

Understanding the mode of action of herbicides is crucial for developing new products and managing weed resistance. Research has identified several key plant enzymes that are targeted by pyrimidine-based herbicides.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition: A novel herbicidal mechanism involves the disruption of the de novo pyrimidine biosynthesis pathway in plants. Certain classes of herbicides have been found to inhibit dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this essential pathway [1, 3]. By blocking DHODH, these compounds prevent the synthesis of pyrimidines, which are vital components of DNA, RNA, and other essential biomolecules, leading to weed death. This mode of action represents a significant development in combating herbicide resistance [1, 2].

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition: Some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been designed as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme involved in the synthesis of chlorophyll (B73375) and heme [4, 5]. Inhibition of PPO leads to the accumulation of a phototoxic intermediate, which causes rapid cell membrane disruption and plant death upon exposure to light.

Acetyl-CoA Carboxylase (ACCase) Inhibition: Aryloxyphenoxypropionates (APPs) containing pyrimidinyloxy moieties are a class of herbicides that target the enzyme acetyl-CoA carboxylase (ACCase) . ACCase catalyzes a critical step in fatty acid synthesis. Inhibition of this enzyme blocks the production of phospholipids (B1166683) necessary for building new cell membranes, thereby halting plant growth, particularly in monocot (grass) species .

The table below details the mechanisms of action for some herbicidal pyrimidine derivatives.

| Herbicide Class | Target Enzyme | Mechanism of Action | Reference |

| Aryl pyrrolidinone anilides | Dihydroorotate Dehydrogenase (DHODH) | Inhibits the de novo pyrimidine biosynthesis pathway, preventing DNA and RNA synthesis. | [1, 2, 3] |

| Pyrido[2,3-d]pyrimidines | Protoporphyrinogen Oxidase (PPO) | Blocks chlorophyll synthesis, leading to the accumulation of phototoxic intermediates. | [4, 5] |

| Pyrimidinyloxyphenoxypropionates | Acetyl-CoA Carboxylase (ACCase) | Inhibits fatty acid synthesis, preventing the formation of new cell membranes. |

Enzyme Inhibition Studies in Non-Human Biological Systems

The therapeutic potential of chemical compounds is often rooted in their ability to selectively modulate the activity of specific enzymes. Derivatives of the 2-isopropyl-4,6-dimethylpyrimidine scaffold have been investigated for their inhibitory effects against a range of enzymes from microbial, parasitic, and other non-human biological systems. These studies are crucial for identifying lead compounds in drug discovery and for understanding the molecular interactions that govern enzyme inhibition.

The Pyruvate Dehydrogenase Complex (PDC) is a critical multi-enzyme complex in microbial metabolism, making its components attractive targets for novel antibacterial agents. The E1 component (PDHc-E1) is particularly important. Researchers have designed and synthesized novel pyrimidine derivatives as potential inhibitors of Escherichia coli (E. coli) PDHc-E1. nih.gov

In one study, a series of compounds were developed by introducing moieties like 1,3,4-oxadiazole-thioether into a 2-methylpyrimidine-4-ylamine lead structure. nih.gov Many of these derivatives demonstrated significant inhibitory activity against E. coli PHDc-E1, with IC50 values ranging from 0.97 to 19.21 μM. The most potent compound identified, 11d, which incorporates a 1,3,4-oxadiazole (B1194373) group, exhibited an IC50 value of 0.97 μM against the enzyme. nih.gov These findings highlight the potential of pyrimidine derivatives as effective inhibitors of essential microbial enzymes. nih.gov

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system. Research into 2,4-disubstituted pyrimidine derivatives has revealed their potential as cholinesterase inhibitors. nih.gov A study evaluating a series of such compounds demonstrated a broad range of inhibition against human AChE (hAChE) and equine BuChE, with IC50 values for AChE ranging from 5.5 to 28.8 μM and for BuChE from 2.2 to over 100 μM. nih.gov

For instance, a derivative featuring a C-2 4-isopropylpiperazine substituent (compound 7i) showed an AChE IC50 of 25 μM and was identified as a selective BuChE inhibitor with an IC50 of 3.4 μM. nih.gov Another related study on derivatives of 2-amino-4,6-dimethylpyridine (B145770) found them to be moderately active inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.net

Carbonic anhydrases (CAs) are metalloenzymes that play vital roles in pH regulation and other physiological processes in both humans and pathogenic microbes like Mycobacterium tuberculosis. While direct inhibition studies on this compound are not prominent, derivatives containing the pyrimidine core have shown significant inhibitory activity. A series of Biginelli's reaction products, specifically dihydropyrimidin(thi)ones bearing a benzenesulfonamide (B165840) moiety, were synthesized and evaluated as inhibitors of several human CA isoforms. nih.gov

These compounds were potent inhibitors, particularly against the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Ki) in the nanomolar range. For example, compound 13a showed a Ki of 3.5 nM against hCA IX and 8.5 nM against hCA XII. nih.gov Another compound, 17a, which has a carboxamide at position 5 of the tetrahydropyrimidine (B8763341) ring, also showed selective inhibition of hCA IX and XII with Ki values of 6.6 nM and 8.9 nM, respectively. nih.gov Research has also shown that various sulfonamide derivatives can effectively inhibit mycobacterial β-CAs. mdpi.comtuni.fi

Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, is involved in various cellular processes, and its inhibition is a therapeutic strategy for several diseases. The 4,6-dimethylpyrimidine (B31164) moiety has been identified as a key structural feature in potent SIRT2 inhibitors. X-ray crystallography studies of a class of inhibitors known as sirtuin rearranging ligands (SirReals) revealed that a ligand-induced rearrangement of the active site creates a selectivity pocket that is occupied by a 4,6-dimethyl-2-mercaptopyrimidine (B146703) motif. nih.gov

One of the most potent compounds in this class, SirReal2, displays a high inhibitory potency with an IC50 value of 0.44 μM. nih.gov Further studies on other inhibitor series have confirmed the importance of the dimethylpyrimidine ring for SIRT2 inhibition. nih.govacs.org For example, a compound featuring a 4,6-dimethylpyrimidine motif (compound 1a) was found to be a potent inhibitor of both SIRT2 deacetylase and decanoylase activities, with IC50 values of 1.32 μM and 1.83 μM, respectively. nih.gov

Human African trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, requires new therapeutic options. S-Adenosylmethionine decarboxylase (AdoMetDC) is an essential enzyme in the parasite's polyamine biosynthesis pathway and a validated drug target. nih.govnih.gov A series of inhibitors based on a pyrimidineamine pharmacophore were identified through high-throughput screening and found to be potent and selective inhibitors of T. brucei AdoMetDC (TbAdoMetDC). nih.govnih.govosti.gov

These pyrimidineamine compounds showed significant selectivity for the parasite enzyme over the human ortholog. nih.govelsevierpure.com Furthermore, they were effective at inhibiting parasite growth in whole-cell assays, demonstrating their ability to reach their target within the parasite. nih.govnih.gov The development of this series provides a promising starting point for lead optimization in the search for new anti-HAT drugs. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, extensive SAR studies have been conducted to optimize their inhibitory potency and selectivity against various enzymatic targets. nih.govnih.govnih.gov

For Cholinesterase Inhibition: SAR studies on 2,4-disubstituted pyrimidines revealed that both steric and electronic parameters at the C-2 and C-4 positions of the pyrimidine ring are critical for inhibitory activity and selectivity between AChE and BuChE. nih.gov For example, the presence of a branched, sterically demanding alkyl chain like an isopropyl group on a C-2 piperazine (B1678402) ring (compound 7i) resulted in selective BuChE inhibition. nih.gov In a related series of 2-amino-4,6-dimethylpyridine derivatives, binding affinity was enhanced by increasing the molecular volume and replacing the amide oxygen with sulfur. nih.govresearchgate.net

For SIRT2 Inhibition: The SAR of SIRT2 inhibitors is particularly well-defined. X-ray crystallography showed that a 4,6-dimethylpyrimidine motif fits into a specifically induced hydrophobic pocket, highlighting its importance for potent inhibition. nih.govnih.gov Studies on thienopyrimidinone-based inhibitors indicated that a large, lipophilic bicyclic or biphenyl (B1667301) ring is preferred at the N-3 position for optimal activity. acs.org Conversely, modifications to other parts of the molecule, such as the benzenethiol (B1682325) motif in another series, were often detrimental, suggesting very specific structural requirements for binding and potent inhibition of SIRT2's catalytic activity. nih.gov

For Microbial and Parasitic Enzyme Inhibition: In the development of PDHc-E1 inhibitors, SAR analysis indicated that introducing a 1,3,4-oxadiazole moiety led to more potent inhibition due to stronger interactions with key amino acid residues (Lsy392 and His106) in the active site of the E. coli enzyme. nih.gov For the anti-parasitic pyrimidineamine inhibitors of TbAdoMetDC, a dedicated medicinal chemistry program successfully elucidated the SAR within the series, leading to compounds with improved potency and selectivity. nih.govnih.govelsevierpure.com The binding requirements were further clarified by determining the X-ray crystal structure of an analog bound to TbAdoMetDC. nih.govnih.gov

Other Non-Human Biological Effects (e.g., plant growth regulation, antioxidant activity, anticonvulsant activity in animal models)

Beyond their applications in medicine, this compound and its derivatives have been investigated for a variety of other biological effects in non-human models. Research has explored their potential as plant growth regulators, their capacity as antioxidants, and their efficacy as anticonvulsant agents in preclinical animal studies.

Plant Growth Regulation

Derivatives of 4,6-dimethylpyrimidine have demonstrated notable potential as plant growth stimulators. In one study, a series of novel S-substituted derivatives were synthesized from 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. Preliminary biological screenings of these compounds revealed a pronounced plant growth-stimulating activity. researchgate.netresearchgate.net This discovery highlights a new property for these types of heterosystems and suggests that further development could lead to the creation of new and effective plant growth regulators. researchgate.netresearchgate.net The utility of pyrimidine derivatives in agriculture is also recognized in their use as the chemical foundation for various herbicides and fungicides for crop protection.

Antioxidant Activity

A significant body of research has focused on the antioxidant properties of pyrimidine derivatives. These compounds are evaluated for their ability to scavenge free radicals, which are implicated in numerous degenerative processes. The antioxidant potential is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide scavenging, and hydrogen peroxide scavenging methods. ijpsonline.comnih.govresearchgate.net

The effectiveness of these derivatives is often linked to their chemical structure, including the types and positions of substituent groups on the pyrimidine ring. For instance, studies have shown that the presence of electron-donating or electron-withdrawing groups can significantly influence antioxidant capacity. ijpsonline.comnih.gov One study on 4,6-bisaryl-pyrimidin-2-amine derivatives found that compounds with chloro and bromo groups (electron-withdrawing) showed potent antioxidant activity compared to the standard, ascorbic acid. ijpsonline.comnih.gov Another series of 2,4,6-substituted pyrimidine derivatives conjugated with a benzofuran (B130515) moiety also exhibited antioxidant capabilities. ijpsonline.com

The results from various studies on pyrimidine derivatives are summarized below, indicating the compound, the assay used, and the measured activity, often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Antioxidant Activity of Selected Pyrimidine Derivatives

| Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 4,6-bisaryl-pyrimidin-2-amine derivatives | Nitric Oxide & Hydrogen Peroxide Scavenging | Compounds with -Cl and -Br substituents showed potent activity. | ijpsonline.comnih.gov |

| Thiazolopyrimidine derivatives | Lipid Peroxidation Assay | Certain synthesized compounds manifested potent antioxidative activity. | ijpsonline.com |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues | DPPH Assay | Derivatives with electron-releasing groups showed excellent activity with IC50 values of 46.31 and 48.81 µM. | ijpsonline.comresearchgate.net |

| 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine (B153573) derivatives | DPPH, NO, H2O2 Assays | Compounds with mild electron-donating groups (difluoro, fluoro, chloro-fluoro) showed good radical scavenging activity. | researchgate.net |

Anticonvulsant Activity in Animal Models

The potential of pyrimidine derivatives as anticonvulsant agents has been explored in various preclinical animal models of seizures. These models are crucial for identifying compounds that can prevent seizure spread or raise the seizure threshold. nih.gov Common models include the maximal electroshock (MES) test, which induces generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scMet) test, which induces myoclonic seizures. nih.govresearchgate.net The 6 Hz psychomotor seizure model is also used to evaluate efficacy against partial and secondarily generalized seizures. nih.gov

Research has shown that certain pyrimidine derivatives exhibit anticonvulsant properties. nih.gov Barbitone, a well-known hypnotic sedative and anticonvulsant, is itself a pyrimidine derivative. researchgate.net Studies on other heterocyclic compounds with structural similarities, such as 2,4(1H)-diarylimidazoles and 3,5-dimethylpyrazole (B48361) derivatives, have identified candidates with significant anticonvulsant activity in these rodent models. nih.govresearchgate.net The evaluation of these compounds typically involves determining the median effective dose (ED50) required to protect against seizures and the median toxic dose (TD50) that causes neurological deficits, such as ataxia on a rotarod test. nih.gov The ratio of these values (TD50/ED50) provides a protective index (PI), a measure of the compound's margin of safety. nih.gov

Table 2: Anticonvulsant Profile of Investigated Heterocyclic Compounds in Rodent Models

| Compound Class | Animal Model | Seizure Induction Method | Key Findings | Reference |

|---|---|---|---|---|

| 2,4(1H)-Diarylimidazoles | Mouse/Rat | Maximal Electroshock (MES) | Identified four compounds with anticonvulsant activity; ED50 values ranged from 46.8 mg/kg to 136.7 mg/kg. Protective Indexes (PI) ranged from 2.1 to >3.6. | nih.gov |

| Chiral Valproylamide | Mouse/Rat | 6 Hz, Hippocampal Kindling, Audiogenic | Enantiomers were effective in preventing 6 Hz seizures with ED50 values as low as 11 mg/kg. | nih.gov |

| 3,5-Dimethylpyrazole derivatives | Mouse | Pentylenetetrazole (PTZ) | Some derivatives prolonged seizure latency and decreased seizure severity. | researchgate.net |

Advanced Analytical Methodologies for the Quantification of 2 Isopropyl 4,6 Dimethylpyrimidine in Complex Matrices

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a premier technique for the quantification of 2-Isopropyl-4,6-dimethylpyrimidine due to its high selectivity and sensitivity. researchgate.netcreative-proteomics.com The development of a reliable HPLC-MS/MS method involves the meticulous optimization of chromatographic separation and mass spectrometric detection parameters.

Chromatographic Conditions: The separation of this compound is typically achieved using reverse-phase chromatography. A C18 column is a common choice, offering good retention and separation from matrix interferences. nih.gov The mobile phase composition is critical for achieving optimal peak shape and retention time. A gradient elution using a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (such as methanol (B129727) or acetonitrile) is frequently employed. nih.govnih.gov

Mass Spectrometry Detection: Detection by tandem mass spectrometry, particularly with a triple quadrupole mass spectrometer, allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). creative-proteomics.comnih.gov The instrument is typically operated in positive electrospray ionization (ESI) mode, which is well-suited for nitrogen-containing compounds like pyrimidines. nih.govplos.org The optimization of MS/MS parameters involves selecting precursor and product ions specific to this compound and an appropriate internal standard.

Method Validation: A comprehensive validation of the HPLC-MS/MS method is essential to ensure its reliability. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). aber.ac.uk Linearity is typically assessed over a defined concentration range, with a correlation coefficient (r²) greater than 0.99 being desirable. Accuracy is evaluated through recovery studies in spiked matrix samples, while precision is determined by the relative standard deviation (RSD) of replicate measurements.

Table 1: Illustrative HPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| HPLC System | Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724)/methanol (50:50, v/v) nih.gov |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) plos.org |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table presents a hypothetical but representative set of parameters based on methods for similar analytes.

Spectrophotometric Quantification Techniques for this compound

UV-Vis spectrophotometry offers a more accessible and cost-effective alternative for the quantification of this compound, particularly in less complex matrices or for screening purposes. nih.govnih.gov The method is based on the principle that the pyrimidine (B1678525) ring system absorbs light in the ultraviolet region of the electromagnetic spectrum.

The development of a spectrophotometric method involves identifying the wavelength of maximum absorbance (λmax) for this compound. For similar pyrimidine derivatives, this is often observed in the range of 270-280 nm. nih.govresearchgate.net A study on a potent pyrimidine derivative identified a λmax at 275 nm, which could serve as a starting point for method development for this compound. nih.govnih.gov

Quantification is achieved by constructing a calibration curve based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The method's linearity, accuracy, and precision must be validated. For a pyrimidine derivative, linearity was established in the concentration range of 50 to 150 µg/mL with a high correlation coefficient (r² = 0.997). nih.gov

Table 2: Example Validation Parameters for a Spectrophotometric Method

| Parameter | Finding for a Similar Pyrimidine Derivative nih.gov |

|---|---|

| Wavelength (λmax) | 275 nm |

| Linearity Range | 50 - 150 µg/mL |

| Correlation Coefficient (r²) | 0.997 |

| Accuracy (% Recovery) | 98.97% - 99.83% |

| Precision (%RSD) | < 1.5% |

This table is based on data for a different pyrimidine derivative and illustrates typical validation results.

Optimization of Sample Preparation and Extraction Protocols from Environmental and Biological Samples

The effective extraction of this compound from complex matrices like environmental (e.g., water, soil) and biological (e.g., urine, plasma) samples is a critical step to remove interferences and concentrate the analyte prior to analysis. uhplcs.com

Environmental Samples: For water samples, solid-phase extraction (SPE) is a widely used technique. scielo.br SPE cartridges packed with appropriate sorbents, such as C18 or polymeric materials, can effectively retain this compound from the aqueous matrix. The analyte is then eluted with a small volume of an organic solvent. For soil and sediment samples, techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be employed, followed by a cleanup step, often involving SPE. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has also been adapted for various environmental matrices and could be a suitable approach. nih.gov

Biological Samples: For biological fluids such as urine and plasma, both liquid-liquid extraction (LLE) and SPE are common sample preparation techniques. nih.gov In a study on diazinon (B1670403) metabolites in urine, which share a pyrimidine core with the target compound, both LLE and SPE were successfully used. nih.gov SPE with ENV+ cartridges was used for rapid sample preparation, while a combination of LLE and silica (B1680970) SPE was employed for analyte confirmation at lower detection limits. nih.gov For plasma samples, protein precipitation with a solvent like acetonitrile is often the initial step, followed by centrifugation and analysis of the supernatant, or further cleanup by SPE. nih.gov

Table 3: Overview of Sample Preparation Techniques

| Technique | Matrix | Description |

|---|---|---|

| Solid-Phase Extraction (SPE) | Water, Urine, Plasma | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is eluted with a solvent. nih.govscielo.br |

| Liquid-Liquid Extraction (LLE) | Urine, Plasma | Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). nih.gov |

| QuEChERS | Soil, Plant Material | Involves an initial extraction with a solvent (e.g., acetonitrile) followed by a cleanup step using dispersive SPE. nih.gov |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Uses elevated temperatures and pressures to extract analytes from solid samples with reduced solvent consumption. |

Quality Control and Assurance in Analytical Procedures for this compound

Stringent quality control (QC) and quality assurance (QA) procedures are imperative to ensure the reliability and defensibility of analytical data for this compound. researchgate.netucf.edu

Key components of a robust QA/QC program include:

Use of High-Purity Reagents and Standards: All solvents, reagents, and standard materials should be of high purity (e.g., HPLC or ACS grade) to minimize background interference. ucf.edu

Calibration: The instrument must be calibrated using a series of standards of known concentrations to establish a calibration curve. This should be performed at the beginning of each analytical run.

Internal Standards: The use of an internal standard, preferably a stable isotope-labeled version of this compound, is highly recommended for HPLC-MS/MS analysis. nih.gov This helps to correct for variations in sample preparation, injection volume, and instrument response.

Method Blanks: A method blank (a sample matrix free of the analyte) should be processed and analyzed alongside the samples to check for contamination during the entire analytical procedure. epa.gov

Spiked Samples (Matrix Spikes): A known amount of the analyte is added to a sample matrix to assess the accuracy of the method by calculating the percent recovery.

Replicate Samples: Analyzing replicate samples provides a measure of the precision of the method.

Control Charts: Plotting the results of QC samples over time can help to monitor the performance of the analytical method and identify any trends or deviations.

By implementing these advanced analytical methodologies and rigorous quality control measures, the accurate and reliable quantification of this compound in diverse and complex matrices can be achieved, providing valuable data for scientific research and regulatory purposes.

Emerging Research Areas and Future Directions for 2 Isopropyl 4,6 Dimethylpyrimidine in Chemical Science

Rational Design and Synthesis of Novel Pyrimidine-Based Compounds with Enhanced Biological Activity or Specificity

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The rational design of novel compounds based on the 2-isopropyl-4,6-dimethylpyrimidine core holds considerable promise for the development of new therapeutic agents with enhanced activity and specificity.

The design and synthesis of novel pyrimidine derivatives are often aimed at creating potent and selective inhibitors for various biological targets. For instance, novel 2,4,5,6-tetrasubstituted pyrimidine derivatives have been designed and synthesized as cyclin-dependent kinase 2 (CDK2) inhibitors, which showed potent inhibitory activities and inhibited in-vitro cellular proliferation in cultured human tumor cells nih.gov. The synthesis of such derivatives often involves a multi-step process, starting from a functionalized pyrimidine core.

Future research in this area could focus on utilizing this compound as a starting scaffold for combinatorial synthesis to generate libraries of novel compounds. By introducing various functional groups at different positions of the pyrimidine ring, it is possible to systematically explore the structure-activity relationships (SAR) and identify lead compounds with desired biological profiles. For example, the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine (B1254671) derivatives has been explored for their potential as EGFR inhibitors nih.gov. Similarly, new series of pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxicity and potential as PIM-1 kinase inhibitors rsc.org. These examples highlight the potential for developing novel bioactive compounds by modifying the pyrimidine core.

The general approach to synthesizing such novel derivatives often involves the initial preparation of a more reactive intermediate, such as a halogenated pyrimidine. For example, 6-hydroxy-2-isopropyl-4-methylpyrimidine can be chlorinated using phosphorus oxychloride (POCl₃) to yield 4-chloro-2-isopropyl-6-methyl-pyrimidine, which can then undergo nucleophilic substitution reactions to introduce various functionalities mdpi.com.

Table 1: Examples of Biologically Active Pyrimidine Derivatives and Their Synthetic Precursors

| Target Compound Class | Precursor/Intermediate | Potential Biological Activity |

| Pyrido[2,3-d]pyrimidines | o-aminonicotinonitrile derivatives | Anticancer (PIM-1 kinase inhibitors) rsc.org |

| Thieno[3,2-d]pyrimidines | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Anticancer (EGFR inhibitors) nih.gov |

| 2,4,5,6-tetrasubstituted pyrimidines | Substituted pyrimidine libraries | Anticancer (CDK2 inhibitors) nih.gov |

| Pyrimidine-based antifungals | 4-chloro-2-isopropyl-6-methyl-pyrimidine | Antifungal mdpi.com |

Exploration of this compound as a Ligand in Coordination Chemistry

The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The field of coordination chemistry explores the formation and properties of coordination complexes, which have diverse applications in catalysis, materials science, and medicine.

While direct studies on the coordination chemistry of this compound are not extensively reported, research on structurally similar pyrimidine derivatives provides valuable insights into its potential as a ligand. For instance, 2-amino-4,6-dimethyl pyrimidine (ADMPY) has been used as a ligand to synthesize a new class of biologically active mineral complexes with various transition metals such as Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) mdpi.com. These complexes have been characterized and investigated for their anticancer, antioxidant, and antimicrobial activities mdpi.com. The spectral data of these complexes confirmed that the ADMPY ligand coordinates with the metal ions mdpi.com.

Given the structural similarity, it is plausible that this compound could also act as a ligand, coordinating with metal ions through its ring nitrogen atoms. The steric bulk of the isopropyl group at the 2-position might influence the coordination geometry and the stability of the resulting complexes. Future research could involve the synthesis and characterization of coordination complexes of this compound with various metal ions. The investigation of the structural, spectroscopic, and biological properties of these new complexes could reveal novel applications in areas such as catalysis, where the steric and electronic environment around the metal center is crucial for activity and selectivity.

Development of this compound as a Versatile Chemical Intermediate in Organic Synthesis

Substituted pyrimidines are valuable intermediates in the synthesis of a wide array of more complex heterocyclic compounds. This compound and its derivatives can serve as versatile building blocks for the construction of fused heterocyclic systems and other functionalized molecules.

A key derivative, 2-isopropyl-6-methyl-4-pyrimidone (B46637) (which exists in tautomeric equilibrium with 2-isopropyl-4-hydroxy-6-methylpyrimidine), is a known intermediate in chemical synthesis nih.govresearchgate.net. This compound can be further functionalized. For example, the hydroxyl group can be converted to a chloro group to produce 4-chloro-2-isopropyl-6-methyl-pyrimidine mdpi.com. This chlorinated derivative is a highly useful intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents at the 4-position of the pyrimidine ring mdpi.com. For instance, it can react with amines to form N-substituted pyrimidin-4-amines, which are precursors to compounds with potential antifungal activities mdpi.com.

The versatility of pyrimidine derivatives as synthetic intermediates is further highlighted by the development of deconstruction-reconstruction strategies for pyrimidine diversification nih.gov. This approach allows for the conversion of pyrimidine-containing compounds into various other nitrogen heteroaromatics, enabling access to diverse molecular scaffolds that would be challenging to obtain through other methods nih.gov.

Future research in this area could focus on expanding the synthetic utility of this compound and its derivatives. This could involve exploring new reaction pathways to introduce functional groups at the methyl positions or on the isopropyl group, thereby increasing the diversity of accessible structures. The development of novel catalytic methods for the synthesis of pyrimidine derivatives could also enhance the efficiency and sustainability of these synthetic routes mdpi.com.

Table 2: Synthetic Transformations of this compound Derivatives

| Starting Material | Reagent/Condition | Product | Application |

| 6-hydroxy-2-isopropyl-4-methylpyrimidine | POCl₃ | 4-chloro-2-isopropyl-6-methyl-pyrimidine | Intermediate for nucleophilic substitution mdpi.com |

| 4-chloro-2-isopropyl-6-methyl-pyrimidine | Aniline, DMF, ~90 °C | 2-Isopropyl-6-methyl-N-phenylpyrimidin-4-amine | Precursor to antifungal agents mdpi.com |

| 2-isopropyl-4-hydroxy-6-methylpyrimidine | Crystallization from methanol (B129727) | 2-isopropyl-6-methylpyrimidin-4(3H)-one | Structural studies and further synthesis nih.govresearchgate.net |

Potential Applications in Material Science and Fluorescent Probe Development

Pyrimidine-based compounds have garnered significant interest in material science due to their unique electronic and photoluminescent properties. These properties make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes.

While specific applications of this compound in material science have not been extensively explored, the inherent properties of the pyrimidine scaffold suggest its potential in this area. For example, pyrimidine derivatives have been investigated as building blocks for luminescent and optical materials researchgate.net. The introduction of arylvinyl groups onto the pyrimidine ring can lead to chromophores with interesting photophysical features researchgate.net.

Furthermore, the development of fluorescent probes for biological imaging is a rapidly growing field. Pyrimidine-based structures are attractive scaffolds for the design of such probes. For instance, a two-photon fluorescent probe based on pyrimidine 2-isothiocyanate has been synthesized and successfully used for bioimaging rsc.org. Another study reported a pyrimidine-based functional fluorescent organic nanoparticle probe for the detection of Pseudomonas aeruginosa rsc.org. These examples demonstrate the potential of the pyrimidine core in developing sensitive and selective fluorescent sensors.

Future research could focus on the synthesis and characterization of novel materials and fluorescent probes derived from this compound. By strategically modifying the structure, for example, by introducing fluorophores or specific recognition moieties, it may be possible to develop novel materials with tailored optical and electronic properties or fluorescent probes for the detection of specific analytes or for cellular imaging. The design of such probes often involves creating systems that exhibit changes in their fluorescence properties, such as "off-on" fluorescence or ratiometric shifts, in response to a target molecule or environmental change mdpi.com. The discovery of novel tumor-targeted near-infrared probes based on 6-substituted pyrrolo[2,3-d]pyrimidines further underscores the potential of pyrimidine derivatives in advanced imaging applications nih.gov.

Q & A

Q. What analytical methods are recommended for quantifying 2-hydroxy-4,6-dimethylpyrimidine in pharmaceutical formulations?

A colorimetric assay using sulfanilic acid and sodium nitrite in an alcoholic sulfuric acid medium is highly specific for 2-hydroxy-4,6-dimethylpyrimidine. The reaction produces a red complex with absorption peaks at 450 and 540 nm, enabling spectrophotometric quantification. This method avoids interference from structurally similar compounds like 2-aminobenzamide derivatives .

Q. How is 2-isopropyl-4,6-dimethylpyrimidine utilized in anticoccidial drugs?

The compound is a key component of Nicarbazin, an equimolecular complex with 4,4'-dinitrocarbanilide (DNC). It acts by inhibiting energy metabolism in coccidian parasites, primarily targeting second-generation schizonts to prevent tissue damage in poultry .

Q. What synthetic routes are available for derivatives of 4,6-dimethylpyrimidine?

Microwave-assisted nucleophilic substitution reactions with 2-chloro-4,6-dimethylpyrimidine and aniline derivatives in ethanol (160°C, 10 min) efficiently yield 2-anilinopyrimidines. This method leverages Meisenheimer complex formation and is advantageous for rapid, high-throughput synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing 2-anilinopyrimidines using microwave irradiation?

Key parameters include solvent choice (ethanol for polarity), temperature control (160°C to accelerate kinetics), and irradiation time (10 min). Acid catalysis (e.g., HCl) enhances nucleophilic substitution by stabilizing intermediates. Reaction progress can be monitored via HPLC or TLC .

Q. What structural characterization techniques are critical for studying 4,6-dimethylpyrimidine derivatives?

Single-crystal X-ray diffraction (SXRD) resolves molecular packing and hydrogen-bonding networks, while high-resolution XRD (HR-XRD) assesses crystalline perfection. Powder XRD (PXRD) indexed against CIF files validates phase purity. Thermal gravimetric analysis (TGA) complements these by evaluating stability .

Q. How do substituents on the pyrimidine ring influence spectroscopic properties?

Electron-donating groups (e.g., -NH₂, -OH) red-shift UV-Vis absorption due to extended conjugation. IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹), and NMR (¹H/¹³C) reveals substituent effects on ring proton chemical shifts (e.g., deshielding at C-2 by electron-withdrawing groups) .

Q. What computational methods predict the environmental persistence of this compound?

Density functional theory (DFT) calculates bond dissociation energies to estimate hydrolysis or photolysis rates. Quantitative structure-activity relationship (QSAR) models correlate logP values (e.g., 2.94 for 2-anilino-4,6-dimethylpyrimidine 1-oxide) with biodegradation potential .

Q. How are metabolic pathways of anticoccidial pyrimidine derivatives studied in vivo?

Radiolabeled isotopes (e.g., ¹⁴C) track metabolites in poultry. Liquid chromatography-mass spectrometry (LC-MS) identifies phase I metabolites (e.g., hydroxylation products) and phase II conjugates (e.g., glucuronides). Excretion profiles are quantified via fecal and urinary analysis .

Methodological Considerations

- Contradictions in Analytical Specificity : While colorimetric assays using sulfanilic acid are specific for 2-hydroxy-4,6-dimethylpyrimidine, alternative methods like thiobarbituric acid reactions fail due to steric hindrance from 4,6-dimethyl substituents .

- Crystallography Challenges : Twinning or disorder in pyrimidine crystals may require SHELXL refinement with TWIN/BASF commands. High-resolution data (d-spacing < 1.0 Å) improves model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.